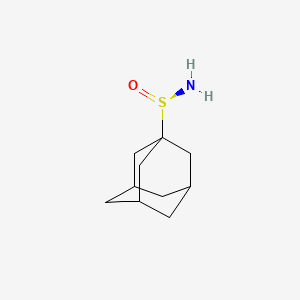
(R)-Adamantane-1-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Adamantane-1-sulfinamide is a chiral sulfinamide derivative of adamantane, a polycyclic hydrocarbon known for its rigid and bulky structure. The adamantane framework imparts unique steric properties to the compound, making it an interesting subject for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Adamantane-1-sulfinamide typically involves the reaction of adamantane with sulfinyl chloride in the presence of a chiral auxiliary or catalyst to ensure the formation of the desired enantiomer. The reaction is usually carried out under controlled temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of ®-Adamantane-1-sulfinamide may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and high throughput. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
®-Adamantane-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.
Reduction: Reduction of the sulfinamide group can yield the corresponding amine.
Substitution: The adamantane framework can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of adamantane-1-sulfonamide.
Reduction: Formation of adamantane-1-amine.
Substitution: Formation of various substituted adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-Adamantane-1-sulfinamide is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Its rigid structure and steric properties make it an excellent candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, ®-Adamantane-1-sulfinamide is investigated for its potential as a molecular probe to study protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, providing insights into molecular recognition processes.
Medicine
The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, ®-Adamantane-1-sulfinamide is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of ®-Adamantane-1-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane framework provides a rigid scaffold that can fit into binding pockets, while the sulfinamide group can form hydrogen bonds and other interactions with target molecules. This combination of steric and electronic properties allows ®-Adamantane-1-sulfinamide to modulate biological pathways effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: The parent hydrocarbon, known for its use in antiviral drugs like amantadine.
Adamantane-1-amine: A derivative with applications in medicinal chemistry.
Adamantane-1-sulfonamide: An oxidized form of ®-Adamantane-1-sulfinamide with different chemical properties.
Uniqueness
®-Adamantane-1-sulfinamide stands out due to its chiral nature and the presence of the sulfinamide group These features impart unique steric and electronic properties, making it a valuable compound for asymmetric synthesis and biological studies
Eigenschaften
CAS-Nummer |
446021-74-5; 669091-07-0 |
|---|---|
Molekularformel |
C10H17NOS |
Molekulargewicht |
199.31 |
IUPAC-Name |
(R)-adamantane-1-sulfinamide |
InChI |
InChI=1S/C10H17NOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/t7?,8?,9?,10?,13-/m1/s1 |
InChI-Schlüssel |
KTBSFNUZIBDNCL-WPSCEVPVSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3014138.png)
![1-(2,4-dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3014141.png)
![N-cyclohexyl-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014142.png)
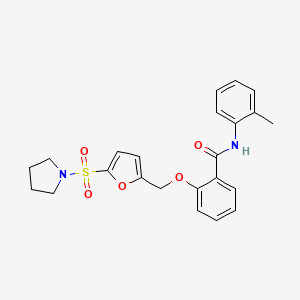
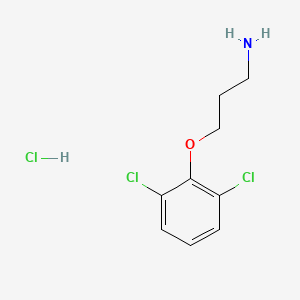
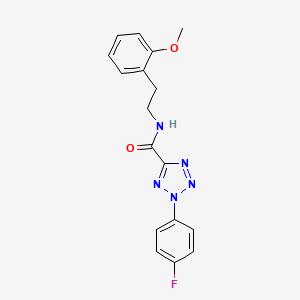
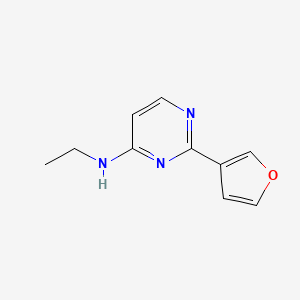
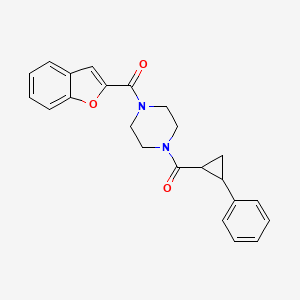
![1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone](/img/structure/B3014148.png)
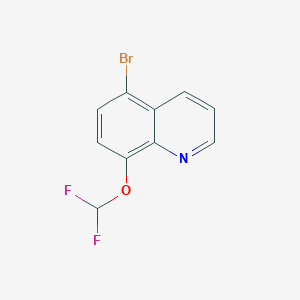
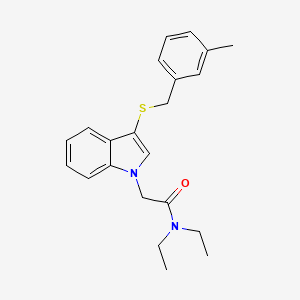
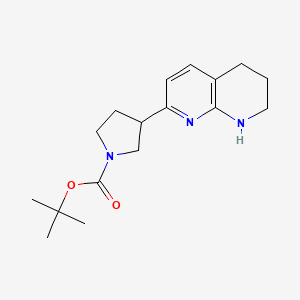
![2-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B3014155.png)
![4-[(1Z)-N-hydroxy-2-(2-methoxyphenyl)ethanimidoyl]benzene-1,3-diol](/img/structure/B3014157.png)
